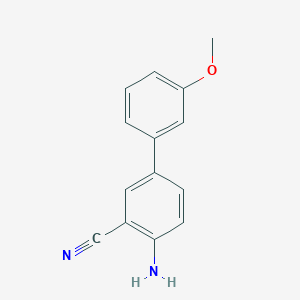![molecular formula C11H14ClN3 B8194002 4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194002.png)
4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and isobutyl and methyl groups at the 7- and 2-positions, respectively, imparts unique chemical properties to this compound. It is widely used as a pharmaceutical intermediate and in various organic synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form the pyrimidine ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of microwave-assisted techniques to enhance reaction efficiency and yield . The process generally requires precise control of reaction conditions, including temperature, solvent, and reaction time, to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Suzuki Coupling: It can also undergo Suzuki coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki Coupling: This reaction often uses palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative.
Aplicaciones Científicas De Investigación
4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and treatment of inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of various bioactive molecules and pharmaceutical compounds.
Materials Science: Its unique electronic properties make it a candidate for developing organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, it interferes with signal transduction pathways that regulate cell division and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares the same core structure but lacks the isobutyl and methyl groups.
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Another derivative with different substituents, used as an intermediate in organic synthesis.
Uniqueness
4-Chloro-7-isobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substituents, which enhance its chemical reactivity and potential as a pharmaceutical intermediate. The presence of the isobutyl group, in particular, can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug development.
Propiedades
IUPAC Name |
4-chloro-2-methyl-7-(2-methylpropyl)pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c1-7(2)6-15-5-4-9-10(12)13-8(3)14-11(9)15/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPJZYQHQXWZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2CC(C)C)C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-7-(2-ethylbutyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193938.png)
![2-Chloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193946.png)
![2-Chloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193953.png)
![2-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193954.png)
![2-Chloro-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193959.png)
![2-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193976.png)
![4-Chloro-7-isopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193988.png)
![4-chloro-7-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193995.png)
![4-Chloro-7-(cyclopropylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8193999.png)
![4-Chloro-2-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194016.png)
![4-Chloro-7-(cyclohexylmethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194017.png)
![4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194024.png)

![4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194038.png)
